N-(2-furylmethyl)-2-[(1-isopentyl-2-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide
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Overview
Description
N-(2-furylmethyl)-2-[(1-isopentyl-2-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide is a synthetic organic compound. It is characterized by the presence of a furan ring, a pyridine ring, and an acetamide group. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-furylmethyl)-2-[(1-isopentyl-2-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through methods such as the Hantzsch pyridine synthesis.
Coupling Reactions: The furan and pyridine rings are then coupled using appropriate reagents and conditions to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions could occur at the pyridine ring or other functional groups.
Substitution: Various substitution reactions can be performed on the furan and pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could lead to dihydropyridines.
Scientific Research Applications
Chemistry
In chemistry, N-(2-furylmethyl)-2-[(1-isopentyl-2-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide could be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, it might find applications in the development of new materials or as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-2-[(1-isopentyl-2-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-furylmethyl)-2-[(1-isopentyl-2-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide analogs: Compounds with similar structures but different substituents.
Other furan-containing compounds: Compounds with furan rings but different functional groups.
Other pyridine-containing compounds: Compounds with pyridine rings but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which could confer unique biological or chemical properties.
Properties
Molecular Formula |
C18H24N2O4 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-[2-methyl-1-(3-methylbutyl)-4-oxopyridin-3-yl]oxyacetamide |
InChI |
InChI=1S/C18H24N2O4/c1-13(2)6-8-20-9-7-16(21)18(14(20)3)24-12-17(22)19-11-15-5-4-10-23-15/h4-5,7,9-10,13H,6,8,11-12H2,1-3H3,(H,19,22) |
InChI Key |
RCDQNYMKKUFXIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C=CN1CCC(C)C)OCC(=O)NCC2=CC=CO2 |
Origin of Product |
United States |
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